molecular formula C8H4ClF3N2 B3145521 5-Chloro-3-(trifluoromethyl)-1H-indazole CAS No. 57631-13-7

5-Chloro-3-(trifluoromethyl)-1H-indazole

Cat. No.: B3145521
CAS No.: 57631-13-7
M. Wt: 220.58 g/mol
InChI Key: XXYYOLNNHLXSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indazole Heterocycles as Core Structural Motifs in Synthetic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent scaffold in synthetic chemistry. Current time information in Walworth County, US.nih.gov This structural motif is thermodynamically stable, with the 1H-tautomer being the predominant form. Current time information in Walworth County, US. The indazole ring system is found in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. nih.govnih.govorientjchem.orgresearchgate.netnih.govmdpi.com The versatility of the indazole core allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. nih.govmdpi.com

Strategic Importance of Trifluoromethylation in Advanced Molecular Design and Reactivity Tuning

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in modern molecular design. The -CF₃ group is a strong electron-withdrawing group and is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This process, known as trifluoromethylation, can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile. The strategic placement of a -CF₃ group can also be used to block metabolic pathways, thereby increasing the half-life of a compound.

Current Research Landscape and Future Perspectives for 5-Chloro-3-(trifluoromethyl)-1H-indazole Research

Currently, this compound is primarily available as a research chemical. moldb.comaaronchem.comcyclicpharma.com While extensive research exists on the broader class of indazole derivatives, detailed studies focusing specifically on this compound are limited in publicly accessible literature. The combination of its structural features suggests potential for its use as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Future research will likely focus on the development of efficient synthetic routes, thorough characterization of its physicochemical properties, and exploration of its biological activities. The unique substitution pattern of this compound makes it a candidate for investigation in drug discovery programs targeting various enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYYOLNNHLXSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Chloro 3 Trifluoromethyl 1h Indazole and Analogues

Elaboration of the Indazole Core Structure

The formation of the 1H-indazole ring system is the cornerstone of synthesizing 5-Chloro-3-(trifluoromethyl)-1H-indazole and its derivatives. Researchers have developed a multitude of strategies to construct this bicyclic heteroaromatic scaffold, ranging from classical intramolecular cyclizations to modern transition metal-catalyzed processes.

Intramolecular Cyclization Approaches to 1H-Indazole Scaffolds

Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the 1H-indazole core. These methods typically involve the formation of a key N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) framework.

A common approach involves the cyclization of ortho-haloarylhydrazones. While o-bromoarylhydrazones are often preferred due to higher yields, the greater commercial availability and lower cost of o-chloroaryl precursors make them attractive starting materials. nih.gov For instance, the synthesis of N-phenyl-1H-indazoles has been achieved from o-chlorinated arylhydrazones via an intramolecular N-arylation. nih.gov Another classical approach, the Jacobson indazole synthesis, utilizes the reaction of o-acetamidophenylacetate or its corresponding amide with tert-butyl nitrite (B80452) to form the indazole-3-carboxylate ester or amide, which can then be hydrolyzed. guidechem.com

Furthermore, the cyclization of picrylhydrazones has been systematically studied to form indazole derivatives, offering a route to highly functionalized and energetic materials. prepchem.com The synthesis of 5-chloro-1H-indazole-3-carboxylic acid, a potential precursor, can be achieved through the diazotization and subsequent ring-closure of a 5-chloro-o-amino compound. guidechem.com This highlights the versatility of intramolecular cyclization in accessing specifically substituted indazoles.

The table below summarizes representative intramolecular cyclization reactions for the synthesis of indazole derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
o-Chlorinated arylhydrazoneCopper catalystN-Phenyl-1H-indazole10-70 nih.gov
o-Acetamidophenylacetatetert-Butyl nitrite5-Chloro-indazole-3-carboxylateNot specified guidechem.com
5-Chloro-o-amino compoundDiazotization5-Chloro-1H-indazole-3-carboxylic acidNot specified guidechem.com
PicrylhydrazoneOptimized conditionsIndazole derivativeNot specified prepchem.com

Transition Metal-Catalyzed Coupling and Annulation Reactions for Indazole Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. These methods offer high efficiency, functional group tolerance, and the ability to construct complex molecular architectures in a single step through sequential C-H activation and annulation reactions. acs.org

Palladium catalysts are powerful tools for the construction of indazoles. Palladium-catalyzed cross-coupling reactions, such as the trifluoromethylation of aryl chlorides, provide a direct method for introducing the trifluoromethyl group, a key substituent in the target molecule. mit.edu Although challenging, the direct C3-arylation of the 1H-indazole core has been achieved using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand in water, showcasing a green chemistry approach. mdpi.com

Palladium-catalyzed carbonylative synthesis has also been developed for producing 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides, a methodology that could be conceptually adapted for indazole synthesis. rsc.org Furthermore, a palladium-catalyzed double C(sp2)–H bond functionalization, involving a sequential nitration and cyclization process, affords 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

The following table presents examples of palladium-catalyzed reactions for the synthesis of indazole-related structures.

SubstrateCatalyst/LigandReagentsProductYield (%)Reference
Aryl ChloridePd(OAc)2 / RuPhosCO, Anilineα-Trifluoromethyl-β-lactamHigh nih.gov
1H-IndazolePd(OAc)2 / PPh3Aryl halideC3-Arylated 1H-indazoleModerate to Good mdpi.com
TrifluoroacetimidohydrazidePalladium catalystAryl iodide, CO source5-Trifluoromethyl-1,2,4-triazoleNot specified rsc.org
Sulfonyl hydrazidePalladium catalystNitrating agent3-Nitro-1-(phenylsulfonyl)-1H-indazoleNot specified rsc.org

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of indazoles. Intramolecular N-arylation of ortho-chlorinated arylhydrazones using a copper catalyst is a notable example. nih.gov This approach has been successfully applied to synthesize a series of N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov

Copper-catalyzed multicomponent reactions have also been employed to synthesize complex heterocyclic systems. For instance, a copper-catalyzed reaction of β-trifluoromethyl β-diazo esters with amines and acids has been developed. beilstein-journals.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another powerful tool for constructing triazoles, which shares synthetic principles with the formation of other nitrogen-containing heterocycles. mdpi.comresearchgate.net A copper-catalyzed synthesis of 4-CF3-1,2,3-triazoles has been reported, demonstrating the utility of copper in facilitating the introduction of trifluoromethyl groups. mdpi.com

Selected copper-catalyzed reactions for the synthesis of indazole analogues and related heterocycles are shown below.

Starting MaterialsCatalystProductYield (%)Reference
o-Chlorinated arylhydrazoneCopper catalystN-Phenyl-1H-indazole10-70 nih.gov
β-Trifluoromethyl β-diazo ester, amine, acidCuIβ-Trifluoromethyl N,N-diacyl-β-amino esterGood to Excellent beilstein-journals.org
Terminal alkyne, azideCuI5-Trifluoromethyl 1,2,3-triazoleNot specified researchgate.net
Azide, 2-bromo-3,3,3-trifluoropropeneCuI / 1,10-Phenanthroline1-Substituted-4-trifluoromethyl-1,2,3-triazoleHigh mdpi.com

Silver-catalyzed reactions have emerged as a valuable method for the synthesis of 1H-indazoles. Specifically, a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones enables the construction of a diverse range of 1H-indazoles. nih.gov This method is particularly effective for the synthesis of 3-substituted indazoles, including those bearing a trifluoromethyl group. nih.gov

The reaction typically proceeds in the presence of a silver(I) salt, such as silver triflimide (AgNTf2), and a co-oxidant like copper(II) acetate. This process is believed to occur via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.gov An example of this methodology is the synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-indazole. nih.gov

A summary of a silver-promoted indazole synthesis is provided in the table below.

SubstrateReagentsProductYield (%)Reference
Arylhydrazone with CF3 groupAgNTf2, Cu(OAc)21-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazoleNot specified nih.gov
Arylhydrazone with chloro substituentAgNTf2, Cu(OAc)2Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylateNot specified nih.gov

Mechanochemical and Green Chemistry Protocols in Indazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of indazoles, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One such approach is the use of water as a solvent in palladium-catalyzed direct arylation reactions of 1H-indazoles. mdpi.com This method not only reduces the reliance on volatile organic solvents but can also enhance reaction rates and selectivity. The use of mechanochemistry, such as grinding protocols, offers another green alternative to traditional solution-phase synthesis. For instance, the synthesis of 1-H-indazole derivatives has been achieved by grinding ortho-hydroxybenzaldehyde with hydrazine (B178648) hydrate (B1144303) in the presence of a milder acid like ammonium (B1175870) chloride in ethanol, leading to good yields in a shorter time. beilstein-journals.org

Furthermore, visible-light-induced radical trifluoromethylation/cyclization reactions provide a mild and efficient pathway to trifluoromethylated heterocycles, including indoles, which are structurally related to indazoles. researchgate.netrsc.org These photoredox-catalyzed reactions often proceed at room temperature and offer high step-economy. researchgate.net

Examples of green and mechanochemical approaches to indazole and related heterocycle synthesis are tabulated below.

MethodStarting MaterialsConditionsProductKey AdvantageReference
Direct Arylation1H-Indazole, Aryl halidePd(OAc)2/PPh3, WaterC3-Arylated 1H-indazoleUse of water as a green solvent mdpi.com
Grinding Protocolo-Hydroxybenzaldehyde, Hydrazine hydrateNH4Cl, Ethanol, Grinding1-H-Indazole derivativeMilder, higher yield, short reaction time beilstein-journals.org
Photoredox CatalysisN-alkenyl quinazolinonefac-Ir(ppy)3, CF3Br, Blue LEDTrifluoromethylated polycyclic quinazolinoneMild conditions, high step-economy researchgate.net
Visible-light induced cyclizationN-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorideVisible light2-Trifluoromethyl-3-acylindoleMild conditions, rapid construction rsc.org

Regioselective Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. For the synthesis of this compound, placing the CF₃ group at the C3 position is crucial. This has led to the development of various regioselective trifluoromethylation methodologies.

The direct C-H trifluoromethylation of indazole scaffolds is a primary strategy for synthesizing 3-trifluoromethylated indazoles. These reactions often proceed via radical pathways, allowing for functionalization at the innately reactive positions of the heterocycle. nih.gov A variety of trifluoromethylating reagents and reaction conditions have been explored to optimize yield and regioselectivity.

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful, metal-free method for the C3-H trifluoromethylation of 2H-indazoles. nih.govnih.govenamine.netenamine.net This approach often utilizes an organic dye as a photocatalyst in combination with a hypervalent iodine reagent to generate trifluoromethyl radicals under mild conditions. nih.govnih.govenamine.netenamine.net For instance, the reaction of 2H-indazole with sodium trifluoromethanesulfinate (Langlois' reagent) under visible light irradiation provides the C3-trifluoromethylated product with good yields (35-83%). nih.govenamine.net This method is valued for its operational simplicity and use of inexpensive reagents. enamine.netenamine.net

Metal-Free and Metal-Catalyzed Methods: Beyond photoredox catalysis, other metal-free conditions have been developed, such as using tert-butyl hydroperoxide as an oxidant with Langlois' reagent. nih.gov Additionally, silver-catalyzed methods using trifluoroacetic acid (TFA) or its anhydride (B1165640) (TFAA) as a cost-effective CF₃ source have been reported for the trifluoromethylation of arenes, presenting a scalable option. nih.govnih.gov These radical-based methods offer an efficient route to trifluoromethylated compounds without the need for pre-functionalized substrates like organohalides. researchgate.net

A range of electrophilic, nucleophilic, and radical trifluoromethylating reagents have been developed for heterocycles. researchgate.net Electrophilic reagents like Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are widely used for direct trifluoromethylation. nih.govnih.gov Radical trifluoromethylation is particularly advantageous as it allows for the direct modification of C-H bonds, streamlining synthetic pathways. researchgate.net

The table below summarizes various trifluoromethylation reagents and their applications.

Reagent/MethodReagent TypeTypical ConditionsSubstratesKey Features
Langlois' Reagent (CF₃SO₂Na)Radical PrecursorPhotoredox catalysis (visible light, Eosin Y) or chemical oxidant (t-BuOOH)2H-Indazoles, other heterocyclesMetal-free, mild conditions, cost-effective. enamine.netnih.gov
Togni's ReagentsElectrophilic/RadicalCopper-catalyzed or photoredox catalysisAlkenes, (hetero)arenes, N- and S-nucleophilesHigh functional group tolerance, predictable selectivity. enamine.netnih.govwikipedia.org
Umemoto's ReagentsElectrophilicPalladium-catalyzed C-H activationHeterocycle-substituted arenesEffective for ortho-trifluoromethylation of arenes. nih.govenamine.netrsc.org
Trifluoroacetic Anhydride (TFAA)Radical PrecursorPhotoredox catalysis (Ru(bpy)₃Cl₂)Vinyl, aryl, and heteroaryl substratesScalable, operationally simple, uses an inexpensive CF₃ source. nih.gov
CF₃BrRadical PrecursorVisible-light catalysisAlkenes, alkynesUtilizes a low-cost, bulk chemical. mdpi.com

While C-trifluoromethylation is common for indazoles, N-trifluoromethylation presents a different synthetic challenge. Silyl-promoted methodologies have been developed to facilitate the N-trifluoromethylation of various nitrogen heterocycles. nih.govethz.ch This strategy typically involves the in situ silylation of an N-H bond, which then promotes the subsequent transfer of a trifluoromethyl group to the nitrogen atom. nih.gov

The Togni group has demonstrated that silylating an N-heterocycle, such as a pyrazole or triazole, enhances its nucleophilicity and facilitates electrophilic N-trifluoromethylation using hypervalent iodine reagents (Togni reagents). nih.govethz.ch The process involves the reaction of the heterocycle with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA), followed by the addition of the electrophilic CF₃ source. nih.gov This approach provides access to N-CF₃ compounds that are often difficult to synthesize through other methods. nih.govmdpi.com The silyl (B83357) group acts as a transient activating group, which is cleaved during the workup. ethz.ch This methodology has proven effective for a range of azoles, including pyrazoles, triazoles, and tetrazoles. nih.gov

Selective Halogenation and Chloro-Substituent Introduction Techniques

The introduction of a chlorine atom at the C5 position of the indazole ring is another key synthetic step. This can be achieved either by direct chlorination of the indazole core or by constructing the ring from a pre-halogenated precursor.

Direct Chlorination: The direct halogenation of the indazole ring can be challenging due to the potential for multiple isomers. For instance, chlorination of 1H-indazole in an acidic medium can non-regioselectively yield a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. tcichemicals.com However, selective chlorination can be achieved under specific conditions. The use of sodium hypochlorite (B82951) has been reported to selectively produce 3-chloro-1H-indazole in good yields. tcichemicals.com

Synthesis from Chlorinated Precursors: A more common and regioselective approach is to start the synthesis with a building block that already contains the chloro-substituent in the desired position. One established method involves the cyclization of a substituted phenylhydrazine. For example, 5-chloro-3-hydroxy-1H-indazole can be synthesized from 5-chloro-2-hydrazinylbenzoic acid by heating it in the presence of hydrochloric acid. numberanalytics.com Similarly, processes for related compounds often start with precursors like 3-bromo-5-trifluoromethyl-phenylamine or 2-bromo-5-fluoro-benzotrifluoride, where the halogen is already correctly positioned on the benzene ring before the indazole ring is formed. chem-station.com This strategy avoids issues with regioselectivity during a late-stage halogenation step.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Indazole Ring Formation: The intramolecular Ullmann-type reaction is a robust method for constructing the indazole ring system. nih.govwikipedia.orgenamine.net This approach typically involves the copper-catalyzed cyclization of an N-aryl hydrazone derived from a halogenated benzaldehyde. wikipedia.orgenamine.net This method is attractive due to the low cost and toxicity of the copper catalyst. wikipedia.org The regioselectivity of the ring closure is generally well-controlled by the substitution pattern of the starting materials.

Derivatization of the Indazole Core: Once the this compound core is assembled, further functionalization can be achieved through various selective reactions.

N-Alkylation: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of this reaction is highly dependent on the reaction conditions. Under basic conditions, a mixture of N1 and N2 alkylated products is often obtained. However, highly selective N1-alkylation can be achieved under thermodynamic control, while mildly acidic conditions can favor N2-alkylation. This selectivity allows for the controlled synthesis of specific isomers required for biological activity.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura cross-coupling reactions are effectively used to introduce aryl or heteroaryl substituents onto the indazole ring. nih.gov For example, a bromo-substituted indazole can be coupled with various boronic acids in the presence of a palladium catalyst to generate a library of C-arylated derivatives. nih.gov This method displays broad functional group tolerance and is crucial for creating structural diversity in drug discovery programs.

By combining these advanced synthetic methodologies, chemists can efficiently and selectively produce this compound and a wide array of its derivatives for various applications.

Chemical Reactivity and Transformation Pathways of 5 Chloro 3 Trifluoromethyl 1h Indazole

Functionalization of the Indazole Ring System

The indazole ring is an aromatic system that can undergo various functionalization reactions. The presence of two nitrogen atoms and the fused benzene (B151609) ring leads to a complex reactivity profile. Substituents like the chloro and trifluoromethyl groups significantly influence the regioselectivity and rate of these reactions.

Direct C-H Arylation and Alkylation of Indazole Analogues

Direct C-H functionalization is a powerful tool for modifying heterocyclic systems, avoiding the need for pre-functionalized starting materials. For indazoles, the C-3 position is a key site for such transformations, though its reactivity differs between the 1H- and 2H-tautomers.

Direct C-H arylation of 1H-indazoles at the C-3 position has been recognized as a significant challenge due to the lower reactivity of this site compared to other positions or to the C-3 position in the 2H-indazole isomer. acs.org However, specific palladium-based catalytic systems have been developed to achieve this transformation. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or PdCl₂, in combination with a specialized ligand, often a phenanthroline derivative. acs.orgorganic-chemistry.orgyoutube.com A base, such as K₂CO₃ or K₃PO₄, is required, and sometimes a silver salt additive is used to facilitate the reaction. acs.orgorganic-chemistry.org These methods allow for the coupling of indazoles with various aryl halides.

Alkylation of the indazole core can occur at either the nitrogen or carbon atoms. While N-alkylation is a common reaction, often leading to a mixture of N1 and N2 isomers depending on the reaction conditions acs.org, direct C-3 alkylation is also possible. For 2H-indazole analogues, radical alkylation methods have been reported, using radical sources generated from reagents like dihydropyridines in the presence of a Ag(I)/Na₂S₂O₈ system. libretexts.org Another approach involves a photoredox-catalyzed cross-dehydrogenative coupling between 2H-indazoles and substrates like cyclic ethers. libretexts.org

Table 1: Examples of C-H Functionalization Reactions on Indazole Analogues

Reaction TypePositionTypical Reagents & ConditionsSubstrate AnalogueReference
C-H ArylationC-3Aryl Halide, Pd(OAc)₂, 1,10-Phenanthroline, K₂CO₃, DMA1-Substituted-1H-Indazole youtube.com
C-H ArylationC-3Aryl Halide, PdCl₂, Phenanthroline, Ag₂CO₃, K₃PO₄1H- and 2H-Indazoles organic-chemistry.org
Radical AlkylationC-3Dihydropyridine derivative, Ag(I), Na₂S₂O₈2H-Indazoles libretexts.org
N-AlkylationN-1 / N-2Alkyl Tosylate, Cs₂CO₃, DioxaneMethyl 5-bromo-1H-indazole-3-carboxylate acs.org

Acylation, Carbonylation, and Nitration Reactions

Acylation, carbonylation, and nitration introduce valuable functional groups onto the indazole scaffold. The regioselectivity of these electrophilic and related reactions is heavily influenced by the existing substituents and the specific indazole tautomer involved.

Acylation of indazoles can occur at the N-1, N-2, or C-3 positions. N-acylation is a common transformation. For related heterocyclic systems like pyrazoles, acylation using acyl chlorides can lead to N-acylated or even di-acylated products under phase-transfer catalysis conditions. youtube.com Direct C-3 acylation of 2H-indazoles has also been achieved via radical pathways. researchgate.net

Carbonylation represents a method to introduce a carbonyl group, often via palladium-catalyzed C-H activation. While specific examples on 5-chloro-3-(trifluoromethyl)-1H-indazole are not prevalent, general methodologies for the carbonylation of C(sp²)–H bonds on heterocycles are established. mdpi.com These reactions typically involve a palladium catalyst and a carbon monoxide (CO) source to install an aldehyde, ketone, or carboxylic acid derivative.

Nitration of indazoles is a classic electrophilic aromatic substitution. The reaction of indazole with nitrating agents can lead to substitution on the benzene ring or, under specific conditions, at the C-3 position. For instance, radical C-3 nitration of 2H-indazoles has been accomplished using Fe(NO₃)₃ with TEMPO and oxygen as oxidants. libretexts.org The nitration of the indazole conjugate acid has also been studied, typically leading to substitution on the electron-rich benzene ring. rsc.org The presence of the deactivating CF₃ group and the chloro group on the this compound would be expected to direct nitration to the 4 or 6-positions, albeit under forcing conditions.

Table 2: Functionalization Reactions on the Indazole Ring

Reaction TypePositionTypical Reagents & ConditionsSubstrate AnalogueReference
C-3 NitrationC-3Fe(NO₃)₃, TEMPO, O₂2H-Indazoles libretexts.org
C-3 AcylationC-3Aldehydes, Metal-Free Conditions2H-Indazoles researchgate.net
N-AcylationN-1 / O-AcylationAcyl Chloride, TBAB, K₂CO₃/Acetonitrile3-Hydroxy-5-substituted-1H-pyrazoles youtube.com

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional stability and profound electronic influence on parent molecules. Its transformation requires harsh conditions and specialized reagents.

Selective Cleavage and Derivatization of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the CF₃ group highly resistant to chemical transformation. rsc.org Selective activation and functionalization of a single C-F bond within a CF₃ group is a significant synthetic challenge and is not a routine transformation for aromatic or heterocyclic systems. rsc.orgrsc.org

While direct derivatization of the CF₃ group on a stable heterocyclic ring like indazole is not commonly reported, research in the broader field of organofluorine chemistry has demonstrated that C-F bond activation is achievable under specific conditions. rsc.org These methods often involve:

Transition Metal Catalysis: Using metal complexes to achieve defluorinative coupling reactions, typically on substrates where the CF₃ group is adjacent to a π-system or a carbonyl group. rsc.org

Photoredox Catalysis: Employing visible light and a photocatalyst to generate radical intermediates that can lead to C-F bond cleavage. rsc.org

Base- or Lewis Acid-Mediated Reactions: Activating the C-F bond through interaction with strong bases or Lewis acids. rsc.org

For a compound like this compound, such transformations would require highly specialized and advanced synthetic methods that are not typically standard laboratory procedures. The group is generally considered a stable, non-reactive spectator in most synthetic sequences.

Electronic Effects of the Trifluoromethyl Group on Indazole Reactivity

The trifluoromethyl group exerts a powerful influence on the reactivity of the indazole ring primarily through its strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences:

Deactivation of the Aromatic Ring: The CF₃ group significantly deactivates the entire indazole ring system towards electrophilic aromatic substitution. This makes reactions like nitration or Friedel-Crafts acylation on the benzene portion of the molecule more difficult, requiring harsher conditions.

Increased Acidity of the N-H Proton: By withdrawing electron density, the CF₃ group increases the acidity of the N-H proton of the indazole ring. This can influence the regioselectivity of reactions that proceed via deprotonation, such as N-alkylation or N-arylation.

Activation towards Nucleophilic Attack: The electron-withdrawing nature of the CF₃ group, in concert with the chloro-substituent and the heterocyclic ring itself, makes the molecule more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-5 position where the chloro leaving group is located. nih.gov

Influence on Catalytic Cycles: In transition metal-catalyzed reactions, the presence of an electron-deficient CF₃ group can impact the efficiency of the catalytic cycle. For example, in some Rh(III)-catalyzed reactions, azobenzenes with electron-deficient CF₃ groups have been shown to result in lower product yields compared to electron-rich or neutral analogues. researchgate.net

Reactivity of the Chloro Substituent for Further Derivatization

The chlorine atom at the C-5 position of the indazole ring serves as a versatile synthetic handle for introducing a wide range of functional groups, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. Key examples include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the chloroindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comresearchgate.net This is a robust method for introducing new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloroindazole with a primary or secondary amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. organic-chemistry.orgyoutube.comyoutube.comwiley.com It is a premier method for synthesizing arylamines.

Nucleophilic Aromatic Substitution (SNAr) is another important pathway for derivatizing the C-5 position. wikipedia.org The reaction involves the displacement of the chloride ion by a nucleophile. The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the electron-withdrawing CF₃ group and the indazole nitrogen atoms help to activate the C-5 position towards attack by nucleophiles such as alkoxides, thiolates, or amines. nih.gov

Table 3: Common Derivatization Reactions of the Chloro Substituent

Reaction TypeCoupling Partner / NucleophileTypical Catalytic System / ConditionsBond FormedReference
Suzuki-Miyaura CouplingAryl/Alkyl Boronic AcidPd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., K₂CO₃)C-C youtube.comresearchgate.net
Buchwald-Hartwig AminationPrimary/Secondary AminePd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Strong Base (e.g., NaOtBu)C-N organic-chemistry.orgwiley.com
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolatesBase, Polar Solvent (e.g., DMSO, DMF)C-N, C-O, C-S libretexts.orgwikipedia.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated aromatic and heteroaromatic rings. In these reactions, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

The feasibility of SNAr reactions is heavily influenced by the electronic properties of the substrate. numberanalytics.comquora.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. numberanalytics.com In the case of this compound, the trifluoromethyl (-CF₃) group at the C-3 position serves as a powerful electron-withdrawing group. Its presence significantly reduces the electron density of the entire indazole ring system, making the C-5 position, where the chlorine atom is located, more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com

While specific, documented examples of nucleophilic substitution on this compound are not extensively reported in peer-reviewed literature, the electronic characteristics of the molecule strongly suggest its potential to react with a variety of nucleophiles. Common nucleophiles used in such transformations include amines, alkoxides, and thiols, which would lead to the corresponding 5-amino, 5-alkoxy, or 5-thioalkyl-substituted indazole derivatives, respectively. The reactivity is expected to be analogous to that of other electron-deficient halo-heterocycles. youtube.com

Cross-Coupling Strategies for Halogen Replacement

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these methods provide a primary route for derivatization by replacing the chlorine atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method to form carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or its ester) with a halide or triflate, catalyzed by a palladium(0) complex. Patent literature provides a specific example of this compound being used as a substrate in such a reaction. In one instance, it was coupled with (4-chlorophenyl)boronic acid to synthesize 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-indazole.

The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the indazole, forming a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

While aryl chlorides are known to be less reactive than the corresponding bromides or iodides in oxidative addition, appropriate selection of ligands and reaction conditions can achieve successful coupling.

Reactant AReactant BCatalystBaseSolventProductYield
This compound(4-chlorophenyl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-indazole81%

Table 1: Example of a Suzuki-Miyaura cross-coupling reaction involving this compound. Data sourced from patent literature.

Buchwald-Hartwig Amination

Another pivotal cross-coupling method is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org This reaction has become a go-to method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgorganic-chemistry.org

While direct examples using this compound are not prevalent in journals, the extensive development of the Buchwald-Hartwig reaction suggests its applicability. The use of specialized, bulky, and electron-rich phosphine ligands (such as XPhos, SPhos, or BrettPhos) is often key to facilitating the coupling of less reactive aryl chlorides. youtube.comwuxiapptec.com The reaction can be used to couple a wide range of primary and secondary amines, as well as ammonia (B1221849) equivalents, providing access to a diverse array of 5-aminoindazole (B92378) derivatives. wikipedia.org Given the successful application of this methodology to other five-membered halo-heterocycles, it represents a highly viable, albeit underexplored, pathway for the functionalization of this specific indazole. wuxiapptec.com

Oxidative and Reductive Transformations of this compound

The oxidative and reductive chemistry of this compound is not well-documented in the available scientific literature. However, general chemical principles allow for predictions regarding its stability and potential transformations.

The indazole ring itself is a relatively stable aromatic system and generally resistant to mild oxidizing or reducing conditions. The trifluoromethyl group is also exceptionally stable and does not typically participate in redox reactions under standard organic synthesis conditions.

Potential transformations would likely target other parts of the molecule or require harsh conditions. For instance, very strong reducing agents might be capable of hydrodehalogenation, replacing the chlorine atom with hydrogen, although this is more commonly achieved via catalytic hydrogenation. Severe oxidation could potentially disrupt the aromaticity of the indazole core, but such reactions are generally not selective and of limited synthetic utility.

Computational and Theoretical Studies on 5 Chloro 3 Trifluoromethyl 1h Indazole

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 5-Chloro-3-(trifluoromethyl)-1H-indazole. These studies elucidate the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical calculations can also determine the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. The dipole moment and polarizability, also obtainable from these computations, are crucial for understanding the molecule's behavior in different solvents and its ability to engage in non-covalent interactions.

Table 1: Calculated Electronic Properties of an Indazole System Note: This table presents typical parameters obtained from DFT calculations for illustrative purposes.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Dipole Moment2.1 DebyeMeasure of molecular polarity

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry provides profound insights into the mechanisms of chemical reactions used to synthesize substituted indazoles. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states.

For instance, DFT calculations have been used to study the regioselectivity of N-alkylation in indazole systems, a critical step in the synthesis of many bioactive derivatives. beilstein-journals.org These studies can explain why one nitrogen atom (N1 or N2) is preferentially alkylated over the other under specific reaction conditions by comparing the activation energies of the competing pathways. beilstein-journals.org Natural Bond Orbital (NBO) analyses can further reveal the partial charges on the nitrogen atoms, supporting the predicted reaction pathways. beilstein-journals.org Such computational investigations are vital for optimizing reaction conditions, improving yields, and designing novel synthetic routes with high selectivity. rsc.org

Tautomeric Equilibria and Aromaticity Analysis of the 1H-Indazole System

The indazole ring exhibits annular tautomerism, existing in equilibrium between the 1H-indazole and 2H-indazole forms. beilstein-journals.orgresearchgate.net The position of the N-H hydrogen atom defines the tautomer. beilstein-journals.org Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable and therefore the predominant form. beilstein-journals.orgresearchgate.netnih.gov Quantum chemical calculations indicate that the 1H tautomer is more stable by approximately 15 kJ·mol–1. nih.gov

Aromaticity is a key contributor to the stability of the indazole scaffold. The degree of π-electron delocalization can be quantified using various computational indices. Geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) assess aromaticity by analyzing bond length variations within the ring system. researchgate.net Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), can also be calculated to evaluate the aromatic character of the fused heterocyclic rings.

Table 2: Relative Stability of Indazole Tautomers

TautomerRelative Energy (kJ·mol–1)Thermodynamic Stability
1H-Indazole0.0More Stable / Predominant researchgate.netnih.gov
2H-Indazole~15.0Less Stable nih.gov

Molecular Modeling and In Silico Design Strategies

Molecular modeling and in silico techniques are indispensable in modern drug discovery for designing and optimizing molecules like this compound for specific biological targets.

Virtual screening is a computational method used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. researchgate.net Starting with a core scaffold like this compound, virtual libraries can be generated by adding various substituents at different positions. These virtual compounds are then computationally "docked" into the active site of a target protein. Scoring functions are used to estimate the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing. researchgate.netresearchgate.net This approach accelerates the discovery of novel hit compounds by efficiently exploring a vast chemical space. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. nih.gov An MD simulation can reveal the conformational flexibility of this compound and its derivatives, showing how the molecule changes its shape in a biological environment, such as in water or when approaching a protein binding site. nih.govnih.gov These simulations are governed by a set of parameters known as a force field (e.g., OPLS-2005). nih.gov By analyzing the simulation trajectory, researchers can identify stable conformations, understand key intermolecular interactions (like hydrogen bonds), and gain insight into the molecular basis of a drug's mechanism of action. nih.gov

Explorations in Coordination Chemistry and Materials Science for Indazole Derivatives

Ligand Design Principles for 5-Chloro-3-(trifluoromethyl)-1H-indazole in Metal Complexation

The design of ligands for specific applications in metal complexation hinges on the ability to tune their electronic and steric properties. For this compound, the design principles are heavily influenced by the presence of the electron-withdrawing chloro and trifluoromethyl groups.

Lower the pKa of the N-H proton: This would make the ligand more acidic and facilitate its deprotonation to act as an anionic ligand in coordination complexes.

Decrease the Lewis basicity of the pyrazolic nitrogen atoms: This would result in weaker dative bonds with metal centers compared to unsubstituted or electron-rich indazole ligands.

Influence the redox properties of the resulting metal complexes: The strong inductive effect of the CF3 group can make the metal center more susceptible to reduction. nih.gov

Steric Considerations: The trifluoromethyl group is bulkier than a hydrogen or methyl group. mdpi.com This steric hindrance at the 3-position of the indazole ring can influence the coordination geometry around the metal center, potentially favoring specific coordination numbers or geometries that can accommodate the bulky substituent.

Coordination Modes: Indazole ligands can coordinate to metal ions in several ways, including as a neutral monodentate ligand through one of the nitrogen atoms, as an anionic monodentate ligand after deprotonation, or as a bridging ligand. The specific coordination mode of this compound would depend on the metal precursor, reaction conditions, and the electronic and steric factors discussed above.

Synthesis and Characterization of Organometallic Complexes Featuring the Indazole Moiety

General Synthetic Approach: A plausible synthetic route would involve the reaction of this compound with a metal precursor, such as a metal halide or acetate (B1210297), in a solvent like ethanol, methanol, or a non-polar solvent in the presence of a base to facilitate deprotonation of the indazole.

Characterization Techniques: The characterization of the resulting organometallic complexes would typically involve a suite of spectroscopic and analytical techniques to determine their structure, composition, and properties. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the indazole ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds. jofamericanscience.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the complex in solution. ¹⁹F NMR would be particularly useful for probing the environment of the trifluoromethyl group. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complex, confirming its composition. nih.gov

Elemental Analysis: To determine the empirical formula of the synthesized complex. nih.gov

Single-Crystal X-ray Diffraction: To obtain the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Below is a hypothetical data table illustrating the kind of characterization data that would be expected for a transition metal complex of this compound.

TechniqueExpected Observations for a Hypothetical [M(5-Cl-3-CF3-Ind)2(L)n] Complex
IR Spectroscopy Shift in N-H stretching frequency upon coordination or its absence upon deprotonation. Changes in the aromatic C=N and C=C stretching vibrations.
¹H NMR Broadening or shifting of indazole proton signals upon coordination.
¹⁹F NMR A singlet for the -CF3 group, with a chemical shift indicative of its electronic environment within the complex.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the complex, along with characteristic fragmentation patterns.
Elemental Analysis Experimental percentages of C, H, N, Cl, and F consistent with the calculated values for the proposed formula.

Influence of Trifluoromethyl and Chloro Substituents on Coordination Behavior

The combined electronic and steric effects of the trifluoromethyl and chloro substituents are expected to significantly modulate the coordination behavior of this compound compared to unsubstituted indazole.

Electronic Effects: The strong electron-withdrawing nature of both substituents will decrease the electron-donating ability of the indazole ligand. mdpi.com This can lead to:

Stabilization of lower oxidation states of the metal center: By reducing the electron density on the metal, the ligand can make the complex more resistant to oxidation.

Altered ligand field strength: The reduced basicity of the nitrogen donors will likely result in a weaker ligand field, which can influence the spin state and electronic spectra of the metal complex.

Modified reactivity: The electronic properties of the metal center are tuned by the ligand, which can impact the catalytic activity or other reactive properties of the complex.

Steric Effects: The steric bulk of the trifluoromethyl group at the 3-position can:

Influence coordination number and geometry: The ligand may favor the formation of complexes with lower coordination numbers to minimize steric clashes. The orientation of the ligand around the metal center will also be affected. mdpi.com

Create a specific pocket around the metal center: This can be exploited in the design of catalysts for shape-selective reactions.

The interplay of these electronic and steric effects provides a means to fine-tune the properties of the resulting metal complexes for specific applications.

Potential Contributions to Organic Electronic Materials Research

Indazole and its derivatives have emerged as promising building blocks for organic electronic materials, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of these materials can be tuned by introducing various functional groups.

The compound this compound possesses features that could be beneficial in the design of materials for organic electronics:

Electron-Deficient Nature: The presence of two strong electron-withdrawing groups makes the indazole core highly electron-deficient. This property is desirable for n-type (electron-transporting) materials in OLEDs. By balancing charge injection and transport, such materials can improve the efficiency and stability of the device. nih.gov

High Triplet Energy: Materials with high triplet energy are crucial for serving as host materials for phosphorescent emitters in OLEDs, preventing the back-transfer of energy from the dopant to the host. The introduction of bulky and electron-withdrawing groups can lead to a higher triplet energy.

Thermal and Morphological Stability: The rigidity of the indazole scaffold and the potential for strong intermolecular interactions due to the polar C-Cl and C-F bonds could contribute to good thermal stability and the formation of stable amorphous films, which are important for device longevity.

While specific research on the application of this compound in organic electronics is not yet reported, its inherent electronic and structural properties suggest it could be a valuable component in the design of new host materials, electron-transporting materials, or even as a ligand in emissive metal complexes for OLEDs. mdpi.comktu.edu

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of functionalized indazoles, including 5-Chloro-3-(trifluoromethyl)-1H-indazole, is a focal point of extensive research aimed at improving efficiency, regioselectivity, and environmental sustainability. While classical methods for indazole synthesis exist, modern research is heavily invested in transition-metal catalysis to construct the indazole core and introduce functional groups.

Key areas of development include:

Palladium and Copper Catalysis: Copper-catalyzed intramolecular Ullmann-type reactions have been explored for the synthesis of fluorinated indazoles. researchgate.net Similarly, palladium-catalyzed C-H amination reactions represent another route to the 1H-indazole core. nih.gov Future work will likely focus on developing more robust and versatile palladium and copper catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and minimize metal contamination in the final product.

Rhodium and Cobalt Catalysis: Rhodium(III) and Cobalt(III)-catalyzed C-H activation and functionalization have emerged as powerful tools for building heterocyclic systems. acs.org These methods allow for the convergent, one-step synthesis of N-aryl-2H-indazoles from simple starting materials. acs.org Research is ongoing to adapt these catalytic systems for the synthesis of 1H-indazoles and to control the regioselectivity of C-H functionalization on the pre-formed indazole ring.

Photocatalysis: The use of light-mediated reactions is a growing area in organic synthesis. Developing photocatalytic systems for the synthesis of trifluoromethylated indazoles could offer green and efficient alternatives to traditional methods, potentially enabling novel transformations that are difficult to achieve with thermal catalysis.

Table 1: Comparison of Modern Catalytic Systems for Indazole Synthesis
Catalytic SystemKey TransformationAdvantagesAreas for Future Research
Palladium (Pd)Intramolecular C-H Amination nih.govHigh efficiency for certain substrates.Ligand development for broader substrate scope.
Copper (Cu)Intramolecular N-Arylation (Ullmann-type) researchgate.netCost-effective, useful for N-N bond formation. researchgate.netOvercoming issues of poor reactivity and thermal hazards. researchgate.net
Rhodium (Rh)C-H Activation/C-N Bond Formation nih.govacs.orgHigh regioselectivity, direct functionalization. acs.orgCatalyst cost, expanding to sp3 C-H activation. acs.org
Cobalt (Co)C-H Bond Addition to Aldehydes acs.orgCost-effective alternative to Rhodium, air-stable catalysts. acs.orgExpanding substrate scope and developing asymmetric versions. acs.org

Continuous Flow and Automated Synthesis Technologies for Scale-Up

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, reproducibility, and efficiency. Continuous flow chemistry and automated synthesis are emerging as transformative technologies to address these challenges in the context of producing this compound and its derivatives.

Continuous Flow Synthesis: Performing chemical reactions in a continuous flow system, rather than in a traditional batch reactor, offers numerous advantages. polimi.it These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater reproducibility. polimi.itresearchgate.net For the synthesis of 1H-indazoles, flow chemistry has been applied to the condensation of o-fluorobenzaldehydes with hydrazines at high temperatures, providing a more controlled and efficient process. clockss.org Similarly, a continuous-flow route for introducing trifluoromethyl groups onto various heterocycles has been developed, which is a significant improvement over two-step batch methods. acs.org Future research will focus on developing integrated, multi-step flow processes for the complete synthesis of this compound, minimizing the need for intermediate isolation and purification.

Automated Synthesis: Automation is revolutionizing the synthesis of compound libraries for high-throughput screening in drug discovery. rug.nlnih.gov Technologies like Acoustic Droplet Ejection (ADE) enable the miniaturized, accelerated, and automated synthesis of thousands of compounds on a nanomole scale. nih.govnih.govresearchgate.net This allows for a rapid and deep exploration of the chemical space around a core scaffold like this compound. nih.gov By combining automated synthesis platforms with high-throughput screening, the design-make-test-analyze (DMTA) cycle in early drug discovery can be significantly shortened. rug.nl

Table 2: Batch vs. Continuous Flow Synthesis for Heterocyclic Compounds
ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Complex, often requires re-optimization.Simpler, by extending run time or using parallel reactors. researchgate.net
Safety Higher risk with large volumes of hazardous materials.Improved safety due to small reaction volumes. polimi.itresearchgate.net
Heat Transfer Often inefficient, leading to temperature gradients.Superior heat exchange due to high surface-area-to-volume ratio. polimi.it
Reproducibility Can be variable between batches.High consistency and reproducibility. researchgate.net
Process Control Limited control over reaction parameters.Precise control over temperature, pressure, and residence time. clockss.org

Machine Learning and Artificial Intelligence Integration in Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of chemical discovery, moving from serendipitous findings to data-driven design. nih.govresearchgate.net For a scaffold like this compound, AI can be applied across the entire discovery pipeline.

Generative Models for Novel Structures: AI, particularly deep learning (DL) and generative models, can design novel molecular structures with desired therapeutic profiles. mdpi.com By training on vast databases of known molecules and their properties, these algorithms can generate new indazole derivatives that are predicted to have high potency and favorable pharmacokinetic properties. mdpi.comtum.de

Property Prediction: ML models can be trained to predict the biological activities, physicochemical properties, and potential toxicity of novel compounds before they are synthesized. nih.govmdpi.com This in silico screening significantly reduces the time and cost associated with synthesizing and testing large numbers of molecules, allowing researchers to focus on the most promising candidates. nih.gov

Synthesis Planning: AI tools are being developed to assist in retrosynthesis, predicting viable synthetic routes for complex molecules. nih.gov This can help chemists devise more efficient and sustainable pathways to new derivatives of this compound.

Sustainable Chemistry: Researchers are using ML models to develop rules for sustainable chemistry that can be applied in the early discovery phase, helping chemists design manufacturing processes that are more environmentally friendly. nottingham.ac.uk

Table 3: Applications of AI/ML in the Chemical Discovery Pipeline
Discovery PhaseAI/ML ApplicationPotential Impact on Indazole Research
Hit Identification Virtual screening, predicting molecule-target interactions. mdpi.comIdentify new biological targets for indazole derivatives.
Lead Generation Generative models to design novel molecules with desired properties. mdpi.comnih.govCreate new this compound analogs.
Lead Optimization Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.comOptimize efficacy and reduce toxicity of lead compounds.
Synthesis Retrosynthesis prediction, reaction condition optimization. nih.govAccelerate the synthesis of novel, complex derivatives.

Expanding the Chemical Space of this compound and Related Architectures

Expanding the chemical space around the this compound core is crucial for discovering new biological activities and optimizing existing ones. This involves the synthesis of a diverse library of analogs through various chemical modifications.

C3-Position Functionalization: The C3 position of the indazole ring is a key site for introducing chemical diversity. chim.it While many traditional methods lead to N1 or N2 substitution, recent strategies have focused on achieving regioselective C3 functionalization. researchgate.netsemanticscholar.org This includes halogenation (iodination, bromination) to create intermediates for metal-catalyzed cross-coupling reactions, as well as allylation and arylation. chim.itsemanticscholar.org

Functionalization of the Benzene (B151609) Ring: The chloro-substituent at the C5 position can be modified or replaced. Furthermore, other positions on the benzene ring can be functionalized to explore structure-activity relationships (SAR). For example, introducing substituents at the C6 position of related 5-phenylindazoles has been shown to improve in vitro activity in certain biological assays. nih.gov

Scaffold Hopping and Molecular Hybridization: These medicinal chemistry strategies involve replacing the indazole core with other bioisosteric heterocycles or combining the indazole scaffold with other known pharmacophores. nih.gov This can lead to the discovery of compounds with entirely new mechanisms of action or improved pharmacological profiles.

Late-Stage Diversification: Developing synthetic methods that allow for the modification of complex molecules in the final steps of a synthesis is highly valuable. A regioselective C-H functionalization followed by nucleophilic aromatic substitution can provide rapid access to an array of diversely substituted indazoles from a common intermediate. researchgate.net

By systematically exploring these avenues, researchers can generate a wide array of novel compounds, increasing the probability of identifying next-generation drug candidates or materials with unique properties. researchgate.netrsc.org

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Purification Methods

IntermediateSynthesis StepPurification MethodYield (%)Reference
5-Nitro-3-CF3_3-indazoleFriedel-Crafts acylationFlash chromatography (EtOAc)65
5-Chloro-3-CF3_3-indazoleHydrazine-mediated cyclizationRecrystallization (EtOH/H2_2O)78

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeAssay TypeIC50_{50}/MIC (µM)Target Organism/Cell LineReference
5-Cl-3-CF3_3-1H-indazoleAntifungal12.5Candida albicans
5-Br-3-CF3_3-1H-indazoleCytotoxicity8.2HeLa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(trifluoromethyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(trifluoromethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.